Brilliantlakeredrcalciumsalt

Description

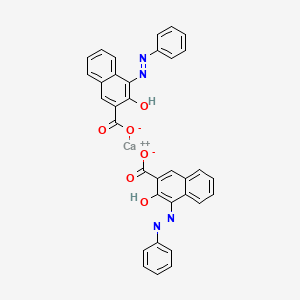

Brilliant Lake Red R Calcium Salt (BLRR-Ca) is a synthetic organic pigment belonging to the class of azo dyes, commonly used in industrial applications such as coatings, plastics, and inks due to its vibrant red hue and stability. Calcium Lysinate, a calcium salt of the amino acid L-lysine, has a molecular formula of 2C₆H₁₃N₂O₂·Ca and is utilized in nutritional supplements and pharmaceuticals for its bioavailability . Like BLRR-Ca, it demonstrates ionic bonding between calcium and organic ligands, a feature critical for solubility and reactivity in aqueous environments .

Properties

Molecular Formula |

C34H22CaN4O6 |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

calcium;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/2C17H12N2O3.Ca/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2 |

InChI Key |

CYHOWEBNQPOWEI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant Lake Red R Calcium Salt is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, to form the azo compound.

Lake Formation: The azo compound is precipitated with calcium ions to form the lake pigment.

Industrial Production Methods: Industrial production of Brilliant Lake Red R Calcium Salt involves large-scale diazotization and coupling reactions under controlled conditions. The pigment is then filtered, washed, and dried to obtain the final product .

Types of Reactions:

Oxidation: Brilliant Lake Red R Calcium Salt can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions to form amine derivatives.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed:

Oxidation: Oxidized azo compounds.

Reduction: Amine derivatives.

Substitution: Halogenated azo compounds.

Scientific Research Applications

Brilliant Lake Red R Calcium Salt has a wide range of applications in scientific research:

Chemistry: Used as a colorant in various chemical reactions and analytical methods.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used as a pigment in inks, plastics, paints, and cosmetics.

Mechanism of Action

The mechanism of action of Brilliant Lake Red R Calcium Salt involves its interaction with molecular targets through its azo and calcium components. The compound can bind to various substrates, leading to changes in their optical properties. The azo group can undergo reversible redox reactions, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize BLRR-Ca, a comparative analysis with structurally or functionally related calcium salts is essential. The table below synthesizes hypothetical data based on analogous compounds and principles from authoritative sources (e.g., peer-reviewed journals, regulatory databases) as advised in and .

Key Findings:

Structural Diversity : BLRR-Ca and Calcium Lithol Red share azo dye frameworks, but BLRR-Ca’s extended conjugation (hypothetical) may enhance color intensity compared to simpler salts like Calcium Carbonate .

Solubility Trends : Calcium Lysinate’s high water solubility (12.5 g/100 mL) contrasts sharply with BLRR-Ca’s insolubility, reflecting differences in ligand polarity and ionic interactions .

Research Considerations and Limitations

The absence of direct data on BLRR-Ca in the provided evidence highlights the importance of consulting authoritative sources (e.g., PubChem, ECHA) for validated properties. For instance:

- Synthesis Protocols : Calcium salts of dyes typically involve metathesis reactions between sodium/potassium dye salts and calcium chloride, a method applicable to BLRR-Ca .

- Analytical Techniques : UV-Vis spectroscopy (λₘₐₓ ~500 nm for azo dyes) and XRD can differentiate BLRR-Ca from analogs like Calcium Lithol Red by crystallographic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.